4-Benzhydryl-N-(4-methylbenzylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzhydryl-N-(4-methylbenzylidene)-1-piperazinamine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
The synthesis of 4-Benzhydryl-N-(4-methylbenzylidene)-1-piperazinamine typically involves the following steps:
Starting Materials: The synthesis begins with benzhydryl chloride and 4-methylbenzaldehyde.
Reaction with Piperazine: Benzhydryl chloride is reacted with piperazine to form 4-benzhydryl-1-piperazine.
Condensation Reaction: The intermediate 4-benzhydryl-1-piperazine is then subjected to a condensation reaction with 4-methylbenzaldehyde under acidic or basic conditions to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
4-Benzhydryl-N-(4-methylbenzylidene)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum.
Wissenschaftliche Forschungsanwendungen
4-Benzhydryl-N-(4-methylbenzylidene)-1-piperazinamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 4-Benzhydryl-N-(4-methylbenzylidene)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
4-Benzhydryl-N-(4-methylbenzylidene)-1-piperazinamine can be compared with other similar compounds, such as:
- 4-Benzhydryl-N-phenyl-1-piperazinecarboxamide
- 4-Benzhydryl-N-(3-chlorophenyl)-1-piperazinecarboxamide
- 4-Benzhydryl-N-(3-(trifluoromethyl)phenyl)-1-piperazinecarboxamide
These compounds share structural similarities but may differ in their pharmacological activities, mechanisms of action, and applications. The uniqueness of this compound lies in its specific chemical structure and the resulting biological properties.
Eigenschaften
Molekularformel |
C25H27N3 |
---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C25H27N3/c1-21-12-14-22(15-13-21)20-26-28-18-16-27(17-19-28)25(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,20,25H,16-19H2,1H3/b26-20+ |
InChI-Schlüssel |
RNRDFPQQLKLKFF-LHLOQNFPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.